molecular formula C22H32O8 B1255823 [(2R,4S,7R,9R,10R,11S)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate

[(2R,4S,7R,9R,10R,11S)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate

Cat. No.: B1255823
M. Wt: 424.5 g/mol
InChI Key: PNKLMTPXERFKEN-CKRUGLOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

HT-2 toxin is typically produced through the cultivation of Fusarium species under controlled conditions. The synthetic routes involve the fermentation of these fungi on suitable substrates, followed by extraction and purification processes . Industrial production methods focus on optimizing the growth conditions of the fungi to maximize toxin yield. The extraction process often involves solvents like ethyl acetate, acetone, and diethyl ether .

Chemical Reactions Analysis

HT-2 toxin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include T-2 toxin and other trichothecene derivatives .

Mechanism of Action

HT-2 toxin exerts its toxic effects primarily by inhibiting protein synthesis. It binds to the ribosome and disrupts the elongation phase of translation, leading to the cessation of protein production . This inhibition triggers a cascade of cellular responses, including apoptosis and autophagy. Molecular targets involved in its mechanism of action include ribosomal proteins and various signaling pathways, such as the JAK/STAT pathway .

Comparison with Similar Compounds

HT-2 toxin is often compared with other trichothecene mycotoxins, such as:

HT-2 toxin is unique due to its specific structural features and the particular fungi that produce it. Its presence in contaminated grains and feed poses significant challenges for food safety and public health .

Properties

Molecular Formula

C22H32O8

Molecular Weight

424.5 g/mol

IUPAC Name

[(2R,4S,7R,9R,10R,11S)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate

InChI

InChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14-,15+,17+,18+,19+,20?,21+,22?/m0/s1

InChI Key

PNKLMTPXERFKEN-CKRUGLOOSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)(C3([C@@H]([C@H]([C@H](C34CO4)O2)O)O)C)COC(=O)C

Canonical SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C

Pictograms

Acute Toxic; Irritant

Synonyms

3,4-dihydroxy-15-acetoxy-8-(3-methylbutyryloxy)-12,13-epoxy-delta9-trichothecene
HT-2 toxin
toxin HT 2

Origin of Product

United States

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